molecular formula C23H21NO2S B11574674 {1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B11574674
M. Wt: 375.5 g/mol
InChI Key: KOTPWCCINUKYRK-UHFFFAOYSA-N
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Description

1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the properties of indole, thiophene, and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

Industrial production methods for such complex molecules often involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The thiophene and phenoxy groups may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 1-[3-(2-METHYLPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of indole, thiophene, and phenoxy groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

[1-[3-(2-methylphenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H21NO2S/c1-17-8-2-5-11-21(17)26-14-7-13-24-16-19(18-9-3-4-10-20(18)24)23(25)22-12-6-15-27-22/h2-6,8-12,15-16H,7,13-14H2,1H3

InChI Key

KOTPWCCINUKYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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